molecular formula C8H10O3S B1593178 3-(Methylsulfonyl)benzyl alcohol CAS No. 220798-39-0

3-(Methylsulfonyl)benzyl alcohol

Cat. No. B1593178
M. Wt: 186.23 g/mol
InChI Key: XFMFNVYEANZUHC-UHFFFAOYSA-N
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Patent
US07696216B2

Procedure details

0.267 ml (3.45 mmol) methanesulphonyl-chloride is added to o a solution of 584 mg (3.14 mmol) (3-methanesulphonyl-phenyl)-methanol and 0.66 ml (4.71 mmol) triethylamine in 6 ml dichloromethane. This reaction mixture is stirred at room temperature for 1 h and at 50° C. for additional 3 h. The reaction mixture is then poured into water and extracted twice with dichloromethane. The combined organic layers are washed with water and brine, dried, filtered and concentrated in vacuo to afford the title compound, which is used in the next step without further purification.
Quantity
0.267 mL
Type
reactant
Reaction Step One
Quantity
584 mg
Type
reactant
Reaction Step One
Quantity
0.66 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS([Cl:5])(=O)=O.[CH3:6][S:7]([C:10]1[CH:11]=[C:12]([CH2:16]O)[CH:13]=[CH:14][CH:15]=1)(=[O:9])=[O:8].C(N(CC)CC)C.O>ClCCl>[Cl:5][CH2:16][C:12]1[CH:13]=[CH:14][CH:15]=[C:10]([S:7]([CH3:6])(=[O:9])=[O:8])[CH:11]=1

Inputs

Step One
Name
Quantity
0.267 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
584 mg
Type
reactant
Smiles
CS(=O)(=O)C=1C=C(C=CC1)CO
Name
Quantity
0.66 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
This reaction mixture is stirred at room temperature for 1 h and at 50° C. for additional 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with dichloromethane
WASH
Type
WASH
Details
The combined organic layers are washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClCC1=CC(=CC=C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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